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Compound of Interest

(R)-3-(1-Aminoethyl)benzonitrile
Compound Name:
hydrochloride

Cat. No.: B581585

An In-Depth Technical Guide to (R)-3-(1-
Aminoethyl)benzonitrile Hydrochloride
Introduction

(R)-3-(1-Aminoethyl)benzonitrile hydrochloride is a chiral synthetic building block of
significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a
benzonitrile moiety and a chiral aminoethyl group, makes it a valuable component for
constructing complex molecular architectures. This compound has gained prominence
particularly as a building block for protein degraders, such as Proteolysis-targeting chimeras
(PROTACS), and in fragment-based drug design (FBDD) for developing novel therapeutics.[1]
[2] The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional
groups, while the chiral amine provides a key interaction point and stereospecificity crucial for
molecular recognition.[3]

This guide provides a comprehensive overview of the chemical structure, stereochemistry, and
physicochemical properties of (R)-3-(1-Aminoethyl)benzonitrile hydrochloride, along with
representative experimental protocols and its applications in modern drug development.

Chemical Structure and Properties

(R)-3-(1-Aminoethyl)benzonitrile hydrochloride consists of a benzene ring substituted with a
cyano group at position 3 and a chiral (R)-1-aminoethyl group at position 1. The primary amine
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is protonated to form a hydrochloride salt, which typically improves the compound's stability
and handling characteristics as a crystalline solid.[2]

Key Structural Features:

e Benzonitrile Core: A phenyl ring with an attached nitrile (-C=N) group. This group is relatively
stable and can participate in various non-covalent interactions.

e Chiral Center: The carbon atom adjacent to the phenyl ring and bonded to the amino group,
a methyl group, and a hydrogen atom is a stereocenter.

e Hydrochloride Salt: The amine is present as an ammonium chloride, enhancing its solubility
in polar solvents.

Physicochemical Data

The quantitative properties of (R)-3-(1-Aminoethyl)benzonitrile hydrochloride are
summarized below.

Property Value Source(s)

CAS Number 1286693-23-9 [1]14]

Molecular Formula CoH11CIN2 (or CsH10N2-HCI) [11[415]

Molecular Weight 182.65 g/mol [41[5]
3-[(1R)-1-

IUPAC Name aminoethyllbenzonitrile;hydroc  [2]
hloride

Appearance White solid [2]

Purity Typically 295% [1][6]

Canonical SMILES CC(--INVALID-LINK--N)N.CI [7]
UMKDPZGKJZQZAY-

InChl Key [5]

UHFFFAOYSA-N
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Stereochemistry

The stereochemistry of the molecule is defined as (R) at the chiral center. This configuration is
determined by the Cahn-Ingold-Prelog (CIP) priority rules. The absolute configuration is critical
for biological activity, as stereoisomers often exhibit different binding affinities and
pharmacological effects.

CIP Priority Assignment:

-NH: (highest priority due to nitrogen's atomic number)

-CeH4aCN (benzonitrile ring)

-CHs (methyl group)

-H (lowest priority)

With the lowest priority group (H) pointing away, the sequence from highest to lowest priority
(1-2-3) proceeds in a clockwise direction, confirming the (R) configuration.
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Caption: Cahn-Ingold-Prelog priority assignment for (R)-3-(1-Aminoethyl)benzonitrile.

Applications in Drug Development

This molecule is primarily utilized as a specialized building block in the synthesis of high-value
pharmaceutical compounds.

Targeted Protein Degradation

(R)-3-(1-Aminoethyl)benzonitrile hydrochloride is listed as a building block for protein
degraders.[1] In the context of PROTACS, a molecule with this structure could be incorporated
into the linker or the E3 ligase-binding moiety. The chiral amine provides a vector for attaching
the linker, while the benzonitrile fragment can be optimized to form interactions with the target
protein or the E3 ligase.
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Caption: Role of the molecule as a building block in a general PROTAC structure.

Fragment-Based Drug Discovery (FBDD)

As a "fragment," this compound can be used in screening campaigns to identify initial, low-
affinity binders to a biological target.[2] The nitrile group is a valuable feature in fragments, and
hits containing this moiety can be elaborated into more potent leads by growing the molecule
from the reactive amino group.

Synthesis and Experimental Protocols

While specific, peer-reviewed synthetic procedures for this exact compound are not readily
available in public literature, a logical and common synthetic pathway involves the resolution of
a racemic precursor. The following sections describe generalized, representative protocols for
key transformations.

Plausible Synthetic Workflow

A common industrial approach for producing enantiomerically pure amines is through the chiral
resolution of a racemic mixture.

(R)-3-(1-Aminoethyl)benzonitile HCI
(Final Product)

Click to download full resolution via product page

Caption: Plausible synthetic workflow from a common starting material.
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Protocol 1: Chiral Resolution of Racemic Amine
(Representative)

Objective: To separate the (R)- and (S)-enantiomers of 3-(1-aminoethyl)benzonitrile using a
chiral resolving agent.

Materials:

Racemic 3-(1-aminoethyl)benzonitrile

L-(+)-Tartaric acid (0.5 equivalents)

Methanol (solvent)

Diethyl ether (anti-solvent)

Standard laboratory glassware, filtration apparatus
Procedure:

» Dissolve 1.0 equivalent of racemic 3-(1-aminoethyl)benzonitrile in a minimal amount of warm
methanol.

 In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in warm methanol.
» Slowly add the tartaric acid solution to the amine solution with stirring.

 Allow the solution to cool to room temperature. If no precipitate forms, slowly add diethyl
ether until turbidity is observed.

o Store the mixture at 4°C for 12-24 hours to facilitate crystallization of the diastereomeric salt.

o Collect the crystalline solid by vacuum filtration and wash with a cold methanol/ether mixture
(1:1). This solid is enriched in one diastereomer (e.g., the (R)-amine-(R,R)-tartrate salt).

» The enantiomeric excess (e.e.) of the resolved amine can be determined by liberating the
free amine (see Protocol 5.3) and analyzing it via chiral HPLC.
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» Recrystallization of the salt may be performed to improve diastereomeric purity.

Protocol 2: Liberation of Free Amine and HCI Salt
Formation (General)

Objective: To recover the enantiomerically enriched free amine from its diastereomeric salt and
convert it to the final hydrochloride product.

Materials:

¢ Diastereomeric salt from Protocol 5.2

1 M Sodium hydroxide (NaOH) solution

Dichloromethane (DCM) or other suitable organic solvent

Anhydrous sodium sulfate (Naz2S0a)

2 M HCl in diethyl ether
Procedure:
e Suspend the diastereomeric salt in a biphasic mixture of water and DCM.

e Cool the mixture in an ice bath and slowly add 1 M NaOH solution with vigorous stirring until
the pH of the aqueous layer is >11.

o Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

o Combine the organic layers, dry over anhydrous Na=SOa, filter, and concentrate under
reduced pressure to yield the enantiomerically enriched free amine as an oil.

o Dissolve the resulting free amine in a minimal amount of anhydrous diethyl ether.

e Cool the solution in an ice bath and add 1.0-1.1 equivalents of 2 M HCI in diethyl ether
dropwise with stirring.

» Awhite precipitate of (R)-3-(1-Aminoethyl)benzonitrile hydrochloride will form.
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e Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to
yield the final product.

Protocol 3: Quality Control via Chiral HPLC (General
Method)

Objective: To determine the enantiomeric purity of the final product.
Typical HPLC Conditions:
e Column: Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).

» Mobile Phase: A mixture of hexane and isopropanol with a small percentage of a basic
additive like diethylamine (DEA) to improve peak shape. A typical starting ratio is 90:10
(Hexane:IPA) + 0.1% DEA.

e Flow Rate: 1.0 mL/min.
e Detection: UV at 254 nm.

o Procedure: A dilute solution of the free amine (after the salt break) is injected. The retention
times for the (R)- and (S)-enantiomers will differ, allowing for the calculation of enantiomeric
excess (% e.e.) by integrating the respective peak areas.

Conclusion

(R)-3-(1-Aminoethyl)benzonitrile hydrochloride is a well-defined, high-value chemical entity
with specific stereochemistry that is crucial for its application in modern drug discovery. Its role
as a building block for targeted protein degraders and in fragment-based screening highlights
its importance for researchers and scientists in the pharmaceutical industry. The synthetic and
analytical protocols outlined in this guide provide a framework for the preparation and quality
assessment of this compound, enabling its effective use in the development of next-generation
therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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